5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine
Brand Name: Vulcanchem
CAS No.: 338965-17-6
VCID: VC4964262
InChI: InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17)
SMILES: C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F
Molecular Formula: C11H12FN5
Molecular Weight: 233.25

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine

CAS No.: 338965-17-6

Cat. No.: VC4964262

Molecular Formula: C11H12FN5

Molecular Weight: 233.25

* For research use only. Not for human or veterinary use.

5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine - 338965-17-6

Specification

CAS No. 338965-17-6
Molecular Formula C11H12FN5
Molecular Weight 233.25
IUPAC Name 5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine
Standard InChI InChI=1S/C11H12FN5/c12-8-4-2-1-3-6(8)5-7-9(13)16-11(15)17-10(7)14/h1-4H,5H2,(H6,13,14,15,16,17)
Standard InChI Key UUWCIAKUXCTWRY-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CC2=C(N=C(N=C2N)N)N)F

Introduction

Property5-Methylpyrimidine-2,4,6-triamine Hypothesized for 5-[(2-Fluorophenyl)methyl]pyrimidine-2,4,6-triamine
Molecular FormulaC₅H₉N₅C₁₁H₁₂FN₅
Molecular Weight139.16 g/mol233.25 g/mol
Density1.405 g/cm³~1.3–1.5 g/cm³ (estimated)
Boiling Point489.7°C>450°C (predicted)
Flash Point281.9°C~250–300°C (estimated)

Synthetic Pathways and Methodological Considerations

Key Precursors and Reaction Design

The synthesis of 5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine likely involves functionalizing a pyrimidine core. A plausible route draws from methodologies used for analogous compounds:

  • Nucleophilic Aromatic Substitution: Introducing the (2-fluorophenyl)methyl group via alkylation of a pre-formed triaminopyrimidine intermediate. For example, 2,4,6-triaminopyrimidine could react with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate .

  • Reductive Amination: Condensation of a nitroso precursor followed by reduction, as seen in the synthesis of 2,4,5,6-tetraaminopyrimidine sulfate . While this method typically targets tetraamines, modifications could prioritize retaining the fluorophenyl group.

Case Study: Patent-Based Approaches

A patent (WO2018096550A1) details the preparation of methyl 4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl(methyl)carbamate . Although distinct, this compound shares the (2-fluorobenzyl) moiety and employs dimethyl sulfate as a methylating agent. Adapting this protocol, the target compound could be synthesized via:

  • Step 1: Alkylation of 2,4,6-triaminopyrimidine with 2-fluorobenzyl chloride in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Step 2: Purification via recrystallization from ethanol/water mixtures to isolate the product.

Reaction parameters such as temperature, stoichiometry, and catalyst use (e.g., zinc dust in acidic media ) would require optimization to minimize side reactions, such as over-alkylation or decomposition.

Pharmaceutical and Industrial Applications

Role as a Chemical Intermediate

The compound’s triamine structure positions it as a potential intermediate in antimetabolite therapies. For instance, 2,4,5,6-tetraaminopyrimidine sulfate is a precursor to methotrexate, a chemotherapeutic agent . The fluorophenyl group in 5-[(2-fluorophenyl)methyl]pyrimidine-2,4,6-triamine could enhance binding affinity in kinase inhibitors or DNA intercalators, leveraging fluorine’s ability to modulate pharmacokinetics.

Material Science Applications

Pyrimidine derivatives are explored in organic electronics due to their conjugated π-systems. The fluorophenyl group’s electron-withdrawing nature might improve charge transport properties in semiconducting materials, though this remains speculative without direct studies.

Physicochemical Properties and Stability

Solubility and Partitioning

The compound is likely sparingly soluble in water due to its aromatic substituents but soluble in organic solvents like DMSO or DMF. The LogP (octanol-water partition coefficient) is estimated to be ~1.5–2.0, indicating moderate lipophilicity.

Thermal and Oxidative Stability

Analogous triaminopyrimidines decompose at temperatures exceeding 300°C . The fluorophenyl group may slightly lower thermal stability due to potential C-F bond cleavage under extreme conditions. Storage under inert atmospheres is advisable to prevent oxidative degradation of the amine groups.

Future Research Directions

  • Synthetic Optimization: Developing catalytic methods to reduce reliance on stoichiometric reagents like zinc dust .

  • Biological Screening: Evaluating the compound’s activity against cancer cell lines or microbial targets.

  • Crystallography: Determining single-crystal structures to elucidate conformation and intermolecular interactions.

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